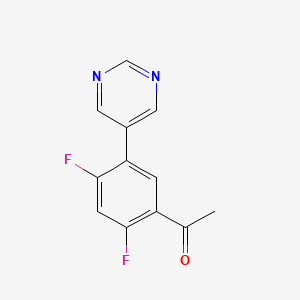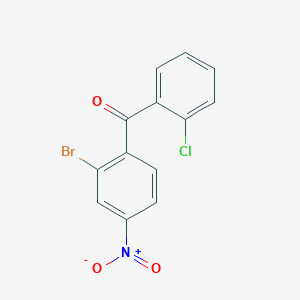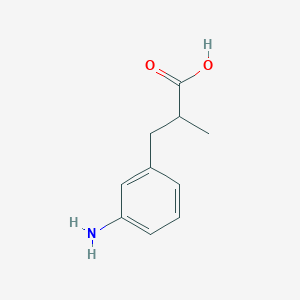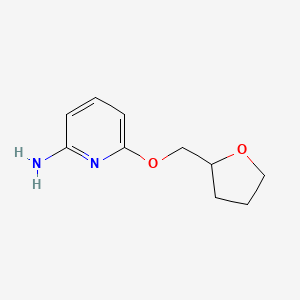![molecular formula C19H19N5O2 B13885554 1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol](/img/structure/B13885554.png)
1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol is a complex organic compound with a unique structure that includes a quinoline ring, azetidine rings, and a pyrazine ring.
Métodos De Preparación
The synthesis of 1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol involves multiple steps, starting with the preparation of the quinoline and azetidine intermediates. The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The azetidine rings are typically formed through the cyclization of appropriate amine precursors under basic conditions. The final step involves the coupling of the quinoline and azetidine intermediates with the pyrazine ring, which can be achieved through nucleophilic substitution reactions .
Análisis De Reacciones Químicas
1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic and optical properties.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its unique structural features that allow it to interact with biological macromolecules.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial agent and its ability to inhibit certain enzymes involved in disease pathways.
Mecanismo De Acción
The mechanism of action of 1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate into DNA, disrupting the replication process and leading to antimicrobial effects. The azetidine rings can interact with enzyme active sites, inhibiting their activity and affecting various biochemical pathways. The pyrazine ring can participate in redox reactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol can be compared with other similar compounds, such as:
1-(Quinolin-2-yl)azetidin-3-ol: This compound lacks the pyrazine ring, making it less versatile in terms of chemical reactivity and biological activity.
1-(Quinolin-2-yl)pyrazin-2-ylmethanol: This compound lacks the azetidine rings, resulting in different physical and chemical properties.
1-(Quinolin-2-yl)azetidin-3-ylamine:
Propiedades
Fórmula molecular |
C19H19N5O2 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
1-[3-(1-quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol |
InChI |
InChI=1S/C19H19N5O2/c25-14-9-24(10-14)18-19(21-8-7-20-18)26-15-11-23(12-15)17-6-5-13-3-1-2-4-16(13)22-17/h1-8,14-15,25H,9-12H2 |
Clave InChI |
DFBWPIINFRZPSC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=NC=CN=C2OC3CN(C3)C4=NC5=CC=CC=C5C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one](/img/structure/B13885496.png)
![2,3,4,5-tetrahydro-1H-Pyrido[4,3-b]indole-1-carboxylic acid](/img/structure/B13885508.png)






![2-(2-methyl-1,3-dioxolan-2-yl)-N-[2-(2-thienyl)ethyl]butanamide](/img/structure/B13885570.png)

